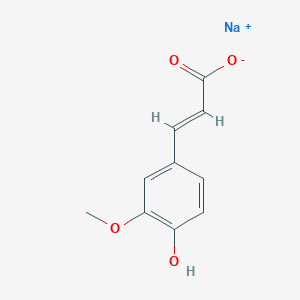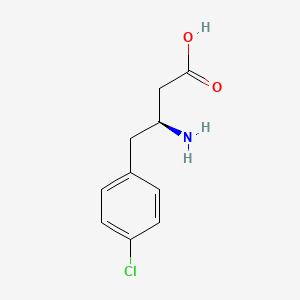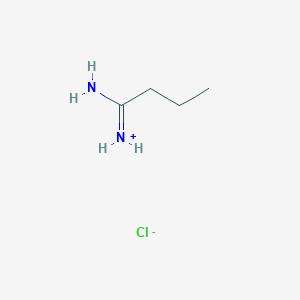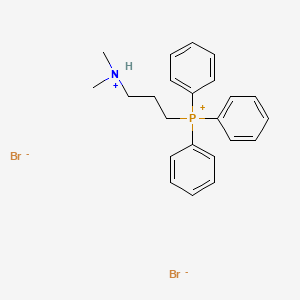
Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide is a quaternary ammonium compound that features a triphenylphosphonium group. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide typically involves the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the addition of dimethylamine. The process can be summarized as follows :
Step 1: 180-220 kg of toluene is pumped into a reaction kettle, and 80-100 kg of triphenylphosphine is added manually. 50-70 kg of 1,3-dibromopropane is added dropwise at a relatively high speed. The mixture is refluxed at 80°C for 5-6 hours, then cooled, filtered, and dried to obtain the intermediate product.
Step 2: 350-420 kg of methanol is pumped into the reaction kettle, and the intermediate product is added manually. 80-120 kg of a dimethylamine aqueous solution is added dropwise. The reaction is performed at 50°C for 10-14 hours. After the reaction, methanol is evaporated to dryness, and the product is dissolved in ethanol, cooled, filtered, and dried to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphenylphosphonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which are essential in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride and potassium tert-butoxide. The reactions are typically carried out under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the product will vary based on the nucleophile introduced.
Applications De Recherche Scientifique
Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Studies: It is used in studies involving cellular uptake and targeting due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide involves its interaction with cellular components. The triphenylphosphonium group allows the compound to penetrate cell membranes, making it useful in drug delivery systems. It targets specific molecular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but has a methyl group instead of the dimethylamino group.
Triphenylphosphonium Bromide: Lacks the propyl and dimethylamino groups, making it less versatile in certain reactions.
Uniqueness
Dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide is unique due to its combination of the triphenylphosphonium group with a dimethylamino propyl chain, enhancing its reactivity and application potential in various fields.
Propriétés
IUPAC Name |
dimethyl(3-triphenylphosphaniumylpropyl)azanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP.2BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;;/h3-11,13-18H,12,19-20H2,1-2H3;2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVFHFOWYYPBS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Br2NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27710-82-3 |
Source


|
| Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide, hydrobromide (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27710-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[c][2,1]benzoxaphosphinine 6-oxide](/img/structure/B7805137.png)

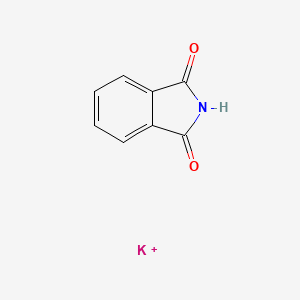
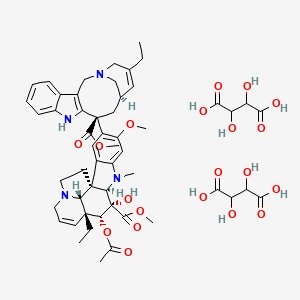
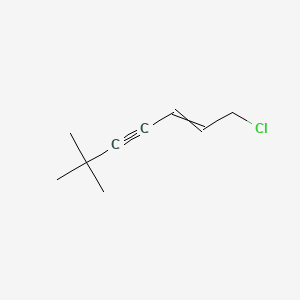
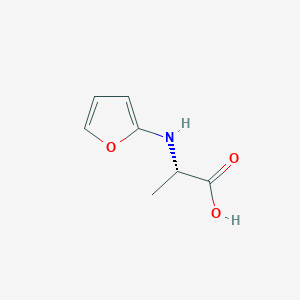
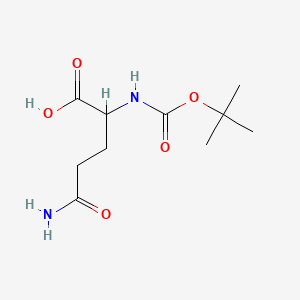
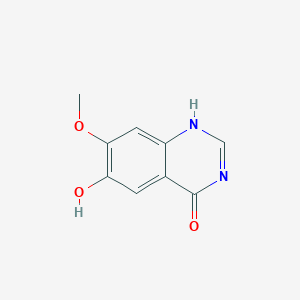
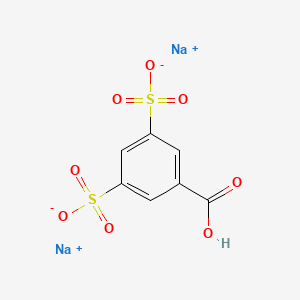
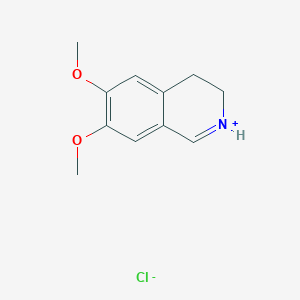
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B7805189.png)
